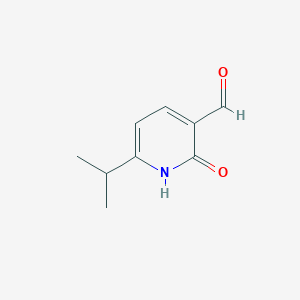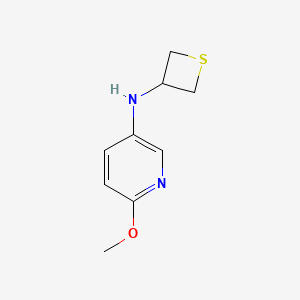
6-Methoxy-N-(thietan-3-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-N-(thietan-3-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 6-position and an amine group at the 3-position, which is further bonded to a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-N-(thietan-3-yl)pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Thietane Ring: The thietane ring can be attached through nucleophilic substitution reactions where the amine group on the pyridine ring reacts with a thietane derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the thietane ring, potentially leading to the formation of dihydropyridine or reduced thietane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated thietane derivatives and bases like sodium hydride (NaH) are commonly used.
Major Products Formed:
Oxidation: Formation of 6-methoxy-3-pyridinecarboxylic acid.
Reduction: Formation of 6-methoxy-1,2-dihydropyridin-3-amine.
Substitution: Formation of various N-substituted derivatives.
Scientific Research Applications
6-Methoxy-N-(thietan-3-yl)pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-(thietan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the thietane ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
6-Methoxypyridin-3-amine: Lacks the thietane ring, making it less sterically hindered.
6-Methoxy-4-methylpyridin-3-amine: Contains a methyl group instead of the thietane ring, altering its electronic properties.
Pyridin-3-amine: Lacks both the methoxy and thietane groups, making it a simpler structure.
Uniqueness: 6-Methoxy-N-(thietan-3-yl)pyridin-3-amine is unique due to the presence of both the methoxy group and the thietane ring, which confer distinct steric and electronic properties. These features enhance its potential as a versatile building block in synthetic chemistry and its bioactivity in medicinal chemistry.
Properties
Molecular Formula |
C9H12N2OS |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
6-methoxy-N-(thietan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H12N2OS/c1-12-9-3-2-7(4-10-9)11-8-5-13-6-8/h2-4,8,11H,5-6H2,1H3 |
InChI Key |
GVDPDIZWMRIYCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


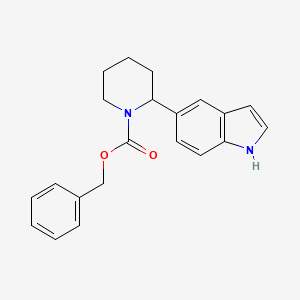
![6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13004001.png)

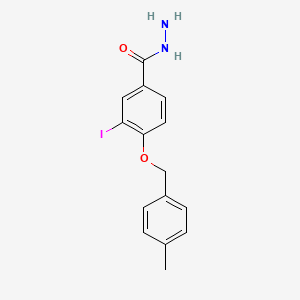
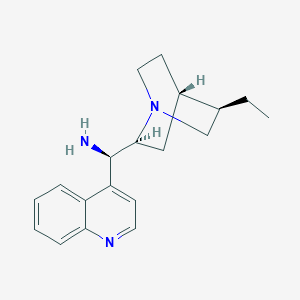
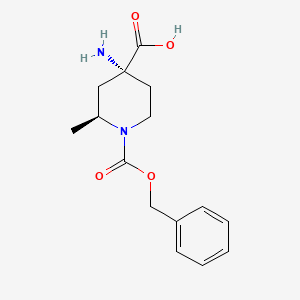



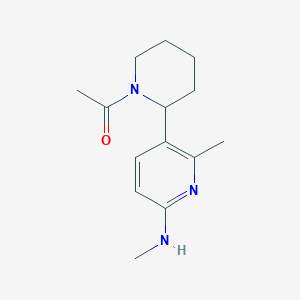
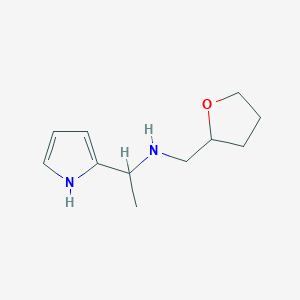
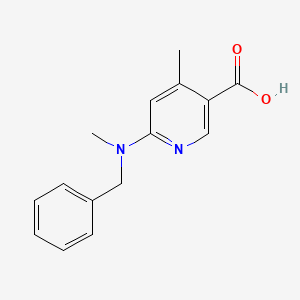
![8-Oxabicyclo[3.2.1]octan-6-amine](/img/structure/B13004067.png)
